molecular formula C22H18N6OS B2418865 2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide CAS No. 1223984-32-4

2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2418865
CAS No.: 1223984-32-4
M. Wt: 414.49
InChI Key: AVMFGBZSAGMRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C22H18N6OS and its molecular weight is 414.49. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, including structures similar to the specified compound, have been explored for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are of interest due to their therapeutic potential in cancer treatment, as they attenuate the growth of human lymphoma B cells both in vitro and in mouse xenograft models, offering insights into the development of more potent GLS inhibitors with improved drug-like properties (Shukla et al., 2012).

Antimicrobial Agents

Research has also been conducted on the synthesis of new series of compounds for evaluating their antimicrobial activity. For instance, N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Baviskar et al., 2013).

Novel Anti-Helicobacter pylori Agents

Compounds structurally related to the specified molecule have been identified as potent and selective anti-Helicobacter pylori agents. These compounds, including carbamate derivatives, have shown low minimal inhibition concentration (MIC) values against clinically relevant H. pylori strains, including those resistant to current treatments. The development of these compounds is significant for creating novel anti-H. pylori agents with acceptable levels of resistance (Carcanague et al., 2002).

Synthesis of Heterocyclic Compounds

The chemical synthesis and evaluation of novel heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial use have been explored. These efforts aim to develop compounds with potent antibacterial and antifungal activities, highlighting the versatility of molecules similar to the specified compound in synthesizing biologically active agents (Darwish et al., 2014).

Properties

IUPAC Name

2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6OS/c1-15-7-9-16(10-8-15)18-13-19-21-24-25-22(27(21)11-12-28(19)26-18)30-14-20(29)23-17-5-3-2-4-6-17/h2-12,18-19,21,24,26H,13-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHMXCPQLWQHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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